molecular formula C14H9BrFN3O3S B4758142 2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4758142
M. Wt: 398.21 g/mol
InChI Key: UNEOFBQYXQKFEC-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 2-fluoro-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography might be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.

Scientific Research Applications

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of functional groups like bromine and nitro allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide
  • 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
  • 2-bromo-5-fluoro-N-methyl-N-(4-nitrophenyl)benzamide

Uniqueness

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-12-7-8(19(21)22)5-6-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEOFBQYXQKFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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